Diallyl N,N-diisopropylphosphoramidite
Overview
Description
Diallyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C12H24NO2P and a molecular weight of 245.30 g/mol . It is also known by its systematic name, N,N-Bis(1-methylethyl)phosphoramidous acid di-2-propenyl ester . This compound is primarily used as a phosphorylating reagent in various chemical reactions, particularly in the synthesis of nucleoside phosphoramidites and other biologically active molecules .
Mechanism of Action
Target of Action
Diallyl N,N-diisopropylphosphoramidite primarily targets the respiratory system
Mode of Action
This compound is employed as a phosphorylating reagent . It interacts with its targets by participating in reactions involved in the phosphitylation of alcohols , deallylation for the synthesis of nucleoside phosphoramidite , and posphitylation and stereoselective Pudovik rearrangement .
Biochemical Pathways
The compound is involved in the phosphitylation of alcohols , a biochemical pathway that leads to the formation of phosphorylated products
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a density of 0928 g/mL at 25 °C
Result of Action
It is known to participate in the synthesis of pharmacologically active molecules, including selective orally active s1p1 agonists, water-soluble prodrugs of triazole cs-758 with antifungal activity, and fostriecin analogs as antitumor agents .
Action Environment
It is known that the compound is stable under storage temperatures of 2-8°c
Biochemical Analysis
Biochemical Properties
Diallyl N,N-diisopropylphosphoramidite is known to be employed as a phosphorylating reagent . It can be used for reactions involved in the phosphitylation of alcohols . This interaction with alcohols suggests that this compound may interact with enzymes, proteins, and other biomolecules that have alcohol groups.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a phosphorylating reagent . It can participate in the phosphitylation of alcohols, deallylation for the synthesis of nucleoside phosphoramidite, and posphitylation and stereoselective Pudovik rearrangement . These reactions suggest that this compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl N,N-diisopropylphosphoramidite can be synthesized through the reaction of diallyl phosphite with diisopropylamine under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride, to facilitate the formation of the phosphoramidite bond. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diallyl N,N-diisopropylphosphoramidite undergoes several types of chemical reactions, including:
Phosphitylation: It reacts with alcohols to form phosphoramidite esters.
Deallylation: This reaction is used in the synthesis of nucleoside phosphoramidites.
Pudovik Rearrangement: It participates in stereoselective rearrangement reactions.
Common Reagents and Conditions:
Phosphitylation: Typically involves the use of alcohols and a base such as sodium hydride or potassium tert-butoxide.
Deallylation: Often requires the use of palladium catalysts and hydrogen gas.
Pudovik Rearrangement: This reaction is usually carried out under acidic conditions.
Major Products:
Phosphoramidite Esters: Formed from the reaction with alcohols.
Nucleoside Phosphoramidites: Resulting from deallylation reactions.
Rearranged Phosphoramidites: Products of the Pudovik rearrangement.
Scientific Research Applications
Diallyl N,N-diisopropylphosphoramidite is widely used in scientific research due to its versatility as a phosphorylating reagent. Some of its applications include:
Comparison with Similar Compounds
Diallyl N,N-diisopropylphosphoramidite is unique due to its specific structure and reactivity. Similar compounds include:
Di-tert-butyl N,N-diisopropylphosphoramidite: Used in similar phosphorylating reactions but with different steric properties.
Dibenzyl N,N-diisopropylphosphoramidite: Another phosphorylating reagent with distinct reactivity and applications.
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Employed in the synthesis of nucleoside phosphoramidites with different functional groups.
These compounds share similar applications but differ in their reactivity and the specific conditions required for their use .
Properties
IUPAC Name |
N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCHHSGJTUNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405573 | |
Record name | Diallyl N,N-diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126429-21-8 | |
Record name | Diallyl N,N-diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl diisopropylphosphoramidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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